An In-depth Technical Guide to 4-Azidobutyl Methanesulfonate: A Bifunctional Linker for Bioconjugation and Drug Development
An In-depth Technical Guide to 4-Azidobutyl Methanesulfonate: A Bifunctional Linker for Bioconjugation and Drug Development
Introduction: The Strategic Advantage of Bifunctional Reagents
In the intricate landscape of modern drug discovery and chemical biology, the ability to selectively and efficiently connect molecular entities is paramount. Bifunctional reagents, possessing two distinct reactive functional groups, serve as critical linchpins in the construction of complex molecular architectures such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and fluorescently labeled probes.[1][2] 4-Azidobutyl methanesulfonate stands out as a versatile and powerful example of such a reagent, offering a strategic combination of an azide moiety for bioorthogonal "click" chemistry and a methanesulfonate group as an efficient leaving group for nucleophilic substitution reactions.
This technical guide provides an in-depth exploration of the chemical properties, synthesis, and applications of 4-Azidobutyl methanesulfonate, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind its reactivity, provide field-proven insights into its practical applications, and offer detailed protocols to empower its effective utilization in the laboratory.
Core Chemical Properties of 4-Azidobutyl Methanesulfonate
Understanding the fundamental physicochemical properties of a reagent is the bedrock of its successful application. While comprehensive experimental data for 4-Azidobutyl methanesulfonate is not extensively published, we can delineate its key characteristics based on its structure and the known properties of its functional groups.
| Property | Value/Description | Source/Rationale |
| Molecular Formula | C₅H₁₁N₃O₃S | [3] |
| Molecular Weight | 193.22 g/mol | [3] |
| CAS Number | 320573-75-9 | [3] |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid at room temperature. | Based on analogous short-chain alkyl azides and methanesulfonates. |
| Solubility | Expected to be soluble in a wide range of common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, acetone, and acetonitrile. Limited solubility in water is anticipated. | The alkyl chain and methanesulfonate group contribute to organic solvent compatibility, while the polar azide and sulfonate groups may impart slight aqueous solubility.[4][5] |
| Stability | As an organic azide, it should be handled with care. It is expected to be thermally stable at ambient temperatures but may decompose upon heating, potentially liberating nitrogen gas.[6][7] It is sensitive to strong reducing agents which can convert the azide to an amine. The methanesulfonate ester is susceptible to hydrolysis under strongly acidic or basic conditions. | General stability of organic azides and methanesulfonate esters.[6][7][8] |
Spectral Characteristics:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the four methylene groups of the butyl chain. The protons adjacent to the azide and methanesulfonate groups will be the most deshielded. A triplet corresponding to the methyl group of the methanesulfonate will also be present.
-
¹³C NMR: The carbon NMR spectrum will display signals for the four unique carbons of the butyl chain and the methyl carbon of the methanesulfonate group. The carbons bonded to the nitrogen of the azide and the oxygen of the methanesulfonate will have characteristic chemical shifts.
-
FTIR: The infrared spectrum will be characterized by a strong, sharp absorption band around 2100 cm⁻¹ , which is indicative of the azide (N₃) stretching vibration.[3] Additionally, strong absorptions corresponding to the S=O stretching of the sulfonate group will be present in the regions of approximately 1350 cm⁻¹ (asymmetric stretch) and 1175 cm⁻¹ (symmetric stretch).[9]
The Dual Reactivity of 4-Azidobutyl Methanesulfonate: A Tale of Two Functional Groups
The synthetic utility of 4-Azidobutyl methanesulfonate stems from its two distinct functional groups, which can be addressed in a controlled and sequential manner.
The Azide Moiety: A Gateway to Click Chemistry
The terminal azide group is a key player in the realm of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[10] Specifically, the azide group of 4-Azidobutyl methanesulfonate can participate in:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent click reaction, involving the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[11][12] The reaction is highly efficient, proceeds under mild, often aqueous conditions, and is bioorthogonal, meaning it does not interfere with biological processes.[11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern, such as in living systems, SPAAC provides an excellent alternative.[10] This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts readily with an azide without the need for a metal catalyst.[11]
dot digraph "Click_Chemistry_Reactions" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} .dot Diagram of Click Chemistry Reactions.
The Methanesulfonate Moiety: An Excellent Leaving Group
The methanesulfonate (mesylate) group is a highly effective leaving group in nucleophilic substitution (Sₙ2) reactions.[13][14] This is due to the resonance stabilization of the resulting methanesulfonate anion, which delocalizes the negative charge over the three oxygen atoms, making it a weak base and thus a stable leaving group.[13] This property allows for the facile displacement of the mesylate by a wide range of nucleophiles, including amines, thiols, and carboxylates, to form stable covalent bonds.
dot digraph "SN2_Reaction" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} .dot Diagram of Sₙ2 Reaction with a Nucleophile.
Synthesis of 4-Azidobutyl Methanesulfonate
A common and efficient method for the synthesis of 4-Azidobutyl methanesulfonate involves a two-step process starting from a commercially available precursor like 1,4-butanediol.
Step 1: Monomesylation of 1,4-Butanediol
The first step is the selective monomesylation of one of the hydroxyl groups of 1,4-butanediol. This is typically achieved by reacting the diol with one equivalent of methanesulfonyl chloride in the presence of a base, such as triethylamine or pyridine, at low temperatures to minimize the formation of the dimesylated byproduct.
Step 2: Azide Substitution
The resulting 4-hydroxybutyl methanesulfonate is then converted to 4-Azidobutyl methanesulfonate via an Sₙ2 reaction. The hydroxyl group is first converted to a better leaving group, typically by another mesylation or tosylation, followed by displacement with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Alternatively, a direct conversion of the alcohol to the azide can be achieved using reagents like diphenylphosphoryl azide (DPPA).
A more direct route involves the reaction of 4-chlorobutan-1-ol with sodium azide to form 4-azidobutan-1-ol, which is then mesylated.
Detailed Laboratory Protocol for Synthesis
Materials:
-
4-Chlorobutan-1-ol
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
Part A: Synthesis of 4-Azidobutan-1-ol
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobutan-1-ol (1.0 eq) and sodium azide (1.5 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-azidobutan-1-ol. This product can often be used in the next step without further purification.
Part B: Synthesis of 4-Azidobutyl Methanesulfonate
-
Dissolve the crude 4-azidobutan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) or pyridine (1.2 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 2-4 hours or until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain pure 4-Azidobutyl methanesulfonate.
Applications in Research and Drug Development
The dual functionality of 4-Azidobutyl methanesulfonate makes it a valuable tool in several areas of chemical biology and drug discovery.
Bioconjugation and Labeling
The ability to introduce an azide group onto a molecule of interest via the reactive methanesulfonate allows for subsequent bioconjugation using click chemistry.[15][16] For example, a protein with a nucleophilic residue (e.g., a lysine amine or a cysteine thiol) can be alkylated with 4-Azidobutyl methanesulfonate. The resulting azide-functionalized protein can then be selectively labeled with a fluorescent dye, a biotin tag, or another protein that has been modified to contain an alkyne or a strained cyclooctyne.[15]
dot digraph "Bioconjugation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} .dot Diagram of a Bioconjugation Workflow.
Linker for Antibody-Drug Conjugates (ADCs)
In the design of ADCs, the linker that connects the antibody to the cytotoxic payload is a critical component that influences the stability, efficacy, and toxicity of the conjugate.[7][17][18][19][20] 4-Azidobutyl methanesulfonate can be used to construct linkers for ADCs. For instance, the methanesulfonate end can be reacted with a payload molecule, and the azide end can then be used in a click reaction to attach to an alkyne-modified antibody. The simple alkyl chain of the butyl group provides a defined spacing between the antibody and the drug.
Scaffold for PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[12][21][22][23] The linker connecting the target-binding ligand and the E3 ligase-binding ligand is crucial for the formation of a productive ternary complex.[12] 4-Azidobutyl methanesulfonate can serve as a building block for PROTAC linkers. One end can be functionalized with a target-binding moiety, and the other end can be elaborated to connect to an E3 ligase ligand, often through click chemistry.[22]
Synthesis of (R)-Sulforaphane
A notable application of 4-Azidobutyl methanesulfonate is in the synthesis of (R)-Sulforaphane, a naturally occurring isothiocyanate found in cruciferous vegetables with potent chemopreventive properties.[10][24][25] In a reported synthetic route, 4-azidobutyl methyl sulfoxide is a key intermediate, which can be prepared from 4-Azidobutyl methanesulfonate.[14][26] The azide is then converted to the isothiocyanate group to yield the final product.[24]
Safety and Handling
As with any reactive chemical, proper safety precautions are essential when handling 4-Azidobutyl methanesulfonate.
-
General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Azide-Specific Precautions: Organic azides are potentially explosive and can be sensitive to heat, shock, and friction.[6][7] Avoid heating the compound to high temperatures. Do not use metal spatulas, as contact with certain metals can form highly sensitive metal azides.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong acids, bases, and oxidizing and reducing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Azide-containing waste should be handled by trained personnel.
Conclusion and Future Perspectives
4-Azidobutyl methanesulfonate is a powerful and versatile bifunctional reagent that offers a unique combination of reactivity for both nucleophilic substitution and bioorthogonal click chemistry. Its utility as a linker and a synthetic building block in bioconjugation, ADC development, and PROTAC design underscores its importance in modern chemical biology and medicinal chemistry. As the demand for more sophisticated and precisely engineered biomolecules and therapeutic agents continues to grow, the strategic application of well-designed bifunctional linkers like 4-Azidobutyl methanesulfonate will undoubtedly play an increasingly critical role in advancing the frontiers of science and medicine.
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